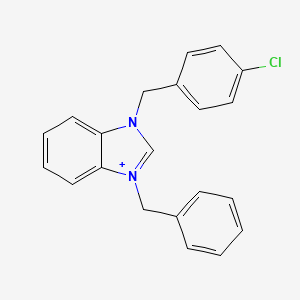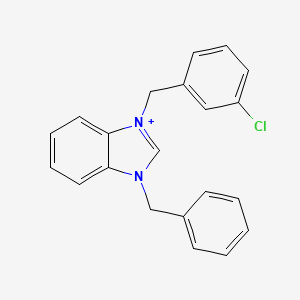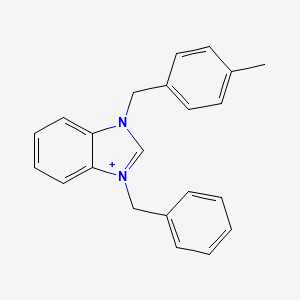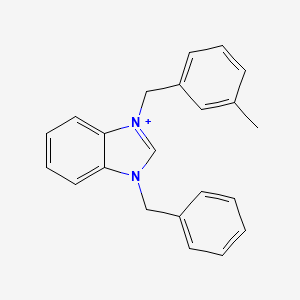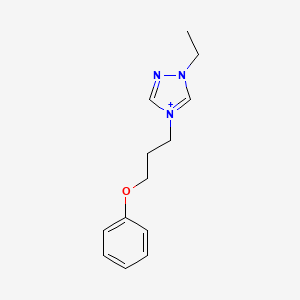
MYOGLOBIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myoglobin is an iron- and oxygen-binding protein found predominantly in the cardiac and skeletal muscle tissue of vertebrates, including almost all mammals . It plays a crucial role in oxygen storage and transport within muscle cells, facilitating oxygen supply during periods of high metabolic demand . This compound has a higher affinity for oxygen compared to hemoglobin, making it particularly effective in oxygen storage . It was the first protein to have its three-dimensional structure revealed by X-ray crystallography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myoglobin can be prepared from human muscle extract using negative pressure ultrafiltration and dialysis . This method involves extracting this compound from muscle tissue, followed by purification through electrophoretic procedures to ensure purity .
Industrial Production Methods: In industrial settings, recombinant this compound can be produced using bacterial expression systems. The human this compound gene is inserted into a vector for expression in Escherichia coli . The recombinant protein is then purified using affinity chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Myoglobin undergoes various chemical reactions, including oxidation and reduction. The heme group within this compound can bind and release oxygen molecules, facilitating oxygen transport .
Common Reagents and Conditions: Oxidation of this compound can occur in the presence of hydrogen peroxide, leading to the formation of metthis compound . Reduction reactions can be facilitated by reducing agents such as sodium dithionite .
Major Products Formed: The primary products of these reactions include oxythis compound (oxygen-bound form) and metthis compound (oxidized form) .
Scientific Research Applications
Myoglobin has numerous applications in scientific research:
Biology and Medicine: this compound is used as a biomarker for muscle injury and myocardial infarction. Its levels in blood and urine can indicate muscle damage.
Chemistry: this compound serves as a model protein for studying protein structure and function. Its well-characterized structure makes it ideal for biochemical and biophysical studies.
Mechanism of Action
Myoglobin functions by binding oxygen molecules through its heme group, which contains an iron ion . The oxygen-binding process involves the coordination of oxygen to the iron ion within the heme group . This binding facilitates the transport and storage of oxygen within muscle cells, ensuring a steady supply during periods of high metabolic demand . Additionally, this compound can scavenge nitric oxide, regulating its concentration within muscle cells .
Comparison with Similar Compounds
Leghemoglobin: Found in leguminous plants, leghemoglobin has a similar structure and function to this compound but with a higher affinity for oxygen.
Uniqueness of this compound: this compound’s higher affinity for oxygen compared to hemoglobin allows it to effectively store oxygen in muscle tissues . Its monomeric structure, as opposed to the tetrameric structure of hemoglobin, enables it to function efficiently in oxygen storage and transport within muscle cells .
Properties
CAS No. |
11080-17-4 |
|---|---|
Molecular Formula |
C36H75AlO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


